

Spectroscopic Profile of 1-Methyl-4-propylbenzene: A Technical Guide

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Compound of Interest

Compound Name: 1-Methyl-4-propylbenzene

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This technical guide provides a comprehensive overview of the spectroscopic data for **1-methyl-4-propylbenzene**, a key aromatic hydrocarbon. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide includes structured data tables for easy reference, detailed experimental protocols, and a visual representation of the spectroscopic analysis workflow.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **1-methyl-4-propylbenzene**.

Table 1: ^1H NMR Spectroscopic Data

Solvent: CDCl_3 Frequency: 90 MHz

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.09	d	2H	Aromatic (ortho to CH ₃)
7.07	d	2H	Aromatic (ortho to CH ₂ CH ₂ CH ₃)
2.51	t	2H	Benzylic CH ₂
2.29	s	3H	Ar-CH ₃
1.60	sextet	2H	CH ₂ CH ₃
0.92	t	3H	CH ₃

[\[1\]](#)**Table 2: ¹³C NMR Spectroscopic Data**

Chemical Shift (δ) ppm	Assignment
140.0	Quaternary Aromatic C (C-CH ₂ CH ₂ CH ₃)
135.2	Quaternary Aromatic C (C-CH ₃)
128.9	Aromatic CH (ortho to CH ₂ CH ₂ CH ₃)
128.4	Aromatic CH (ortho to CH ₃)
37.9	Benzylic CH ₂
24.8	CH ₂ CH ₃
21.0	Ar-CH ₃
13.9	CH ₃

[\[2\]](#)**Table 3: IR Spectroscopic Data**

Wavenumber (cm ⁻¹)	Interpretation
3050-3000	C-H stretch (aromatic)
2960-2850	C-H stretch (aliphatic)
1620, 1515	C=C stretch (aromatic ring)
1465	C-H bend (aliphatic)
815	C-H out-of-plane bend (p-disubstituted)

[\[3\]](#)[\[4\]](#)**Table 4: Mass Spectrometry Data**

m/z	Relative Intensity (%)	Proposed Fragment
134	25	[M] ⁺ (Molecular Ion)
119	100	[M-CH ₃] ⁺
105	20	[M-C ₂ H ₅] ⁺
91	30	[C ₇ H ₇] ⁺ (Tropylium ion)

[\[5\]](#)[\[6\]](#)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used to characterize **1-methyl-4-propylbenzene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of **1-methyl-4-propylbenzene** (approximately 5-25 mg) is dissolved in deuterated chloroform (CDCl₃, approximately 0.5-0.7 mL) within a clean, dry NMR tube.[\[7\]](#) The solution must be homogeneous to ensure high-quality spectra.

Data Acquisition: The NMR spectra are typically acquired on a spectrometer operating at a specific frequency for protons (e.g., 300 or 400 MHz). For ¹H NMR, a sufficient number of

scans are averaged to obtain a good signal-to-noise ratio. For ^{13}C NMR, which is inherently less sensitive, a larger number of scans and a longer acquisition time are necessary.^{[7][8]} Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy

Sample Preparation: As **1-methyl-4-propylbenzene** is a liquid at room temperature, the IR spectrum is typically obtained using the neat liquid. A thin film of the compound is placed between two salt plates (e.g., NaCl or KBr) which are then mounted in the spectrometer's sample holder.^{[9][10]} Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly onto the ATR crystal.^{[11][12]}

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.^[11] A background spectrum of the empty salt plates or ATR crystal is first collected and automatically subtracted from the sample spectrum. The resulting spectrum shows the absorption of infrared radiation as a function of wavenumber (in cm^{-1}).^[13]

Mass Spectrometry (MS)

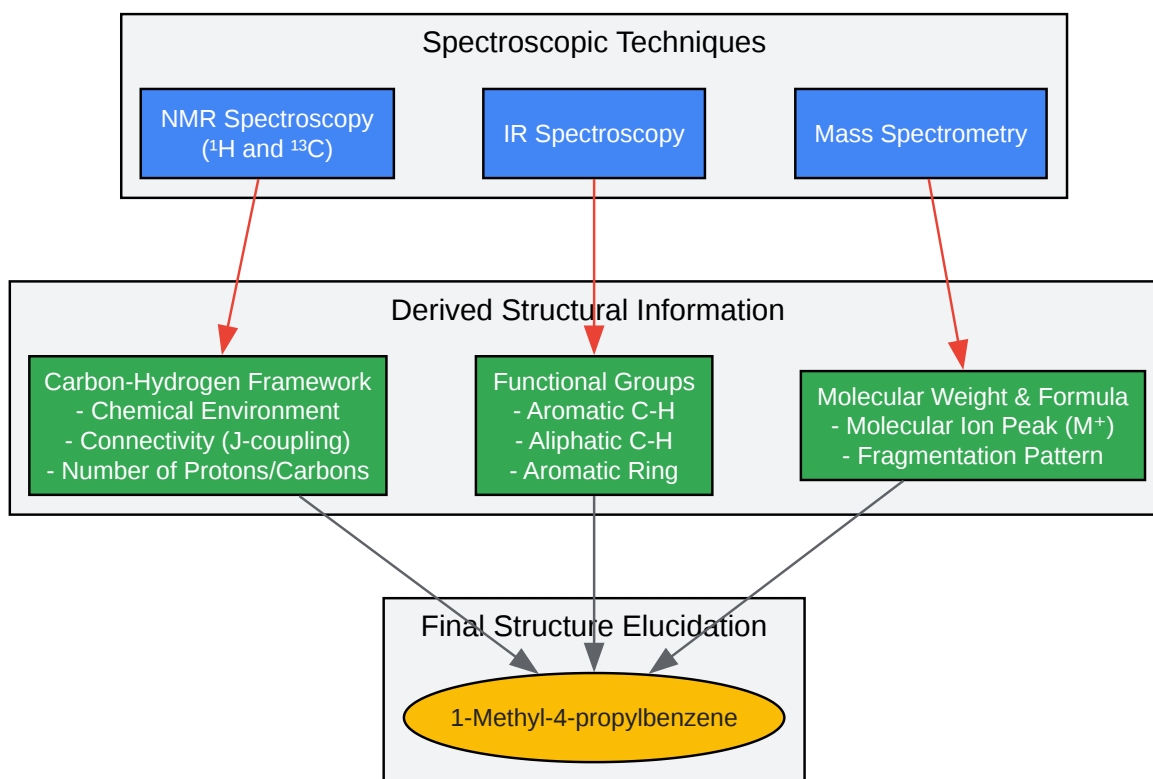
Sample Introduction and Ionization: For a volatile compound like **1-methyl-4-propylbenzene**, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method. The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer.^{[14][15]} Electron Ionization (EI) is a standard method where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.^[14]

Data Acquisition: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z .^[16]

Spectroscopic Analysis Workflow

The following diagram illustrates the logical flow of information obtained from the different spectroscopic techniques to elucidate the structure of **1-methyl-4-propylbenzene**.

Spectroscopic Analysis of 1-Methyl-4-propylbenzene



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Caption: Workflow for the structural elucidation of **1-methyl-4-propylbenzene** using spectroscopic methods.

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- To cite this document: BenchChem. [Spectroscopic Profile of 1-Methyl-4-propylbenzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b086881#spectroscopic-data-for-1-methyl-4-propylbenzene-nmr-ir-ms]

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